REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][C:5](=[O:8])[CH2:6][CH3:7].C(O)C.[CH3:13][NH:14][CH3:15]>>[CH3:13][N:14]([CH3:15])[C:3](=[O:2])[CH2:4][C:5](=[O:8])[CH2:6][CH3:7]
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Name
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|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
|
COC(CC(CC)=O)=O
|
Name
|
|
Quantity
|
1.4 mol
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Type
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reactant
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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250 mL
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Type
|
reactant
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Smiles
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CNC
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
|
30 ml 32% HCl and 40 ml ethanol and stirred for 24 hours at 100° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling off
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Type
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DISTILLATION
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Details
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the solvents were distilled off on a rotavap
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Type
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CONCENTRATION
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Details
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The mixture was again concentrated to dryness by evaporation
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Type
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FILTRATION
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Details
|
filtrated
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness by evaporation
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Type
|
CUSTOM
|
Details
|
the product was completely dried under an oil-pump vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(CC(CC)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |